molecular formula C13H11NO2 B12287013 2-(3-Pyridinylmethyl)benzoic acid

2-(3-Pyridinylmethyl)benzoic acid

Cat. No.: B12287013
M. Wt: 213.23 g/mol
InChI Key: FJDVNUVFZFCIBW-UHFFFAOYSA-N
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Description

2-(3-Pyridinylmethyl)benzoic acid is an organic compound with the molecular formula C14H11NO2 It consists of a benzoic acid moiety substituted with a pyridinylmethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridinylmethyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and reagents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Pyridinylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced pyridinylmethyl derivatives.

    Substitution: Brominated benzylic compounds.

Scientific Research Applications

2-(3-Pyridinylmethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Pyridinylmethyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 2-(3-Pyridinylmethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)benzoic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-7,9H,8H2,(H,15,16)

InChI Key

FJDVNUVFZFCIBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=CC=C2)C(=O)O

Origin of Product

United States

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